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Compound of Interest

Compound Name:
3-(2-Methoxy-4-

methylphenoxy)azetidine

CAS No.: 1219948-84-1

Cat. No.: B1395376 Get Quote

Executive Summary
Subject: 3-(2-Methoxy-4-methylphenoxy)azetidine (referred to herein as AZ-OMe-Me)

Application: Fragment-Based Drug Discovery (FBDD) & Lead Optimization Primary Function:

Bioisostere for morpholine/piperidine rings to improve metabolic stability and solubility.

This guide provides a rigorous spectral analysis of AZ-OMe-Me, contrasting its NMR behavior

with its oxetane analog and its hydrochloride salt form. In drug development, the azetidine ring

offers a critical advantage: it lowers lipophilicity (LogD) while maintaining vector fidelity

compared to larger saturated heterocycles. However, its conformational dynamics (ring

puckering and nitrogen inversion) present unique challenges in NMR characterization.

Part 1: Structural & Spectral Analysis[1][2][3]
The Molecule
AZ-OMe-Me features a strained 4-membered azetidine ring linked via an ether oxygen to a tri-

substituted benzene ring.

Core: Azetidine (High pKa ~11, strained).

Linker: Ether (-O-) at position 3.[1][2]
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Aromatic System: 1,2,4-substitution (2-Methoxy, 4-Methyl).

Predicted NMR Data (Free Base in CDCl₃)
Note: Values are derived from chemometric principles and analogous 3-aryloxyazetidine

literature.

Table 1: 1H NMR Spectral Assignment (400 MHz, CDCl₃)
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Position Shift (δ ppm) Multiplicity Integration
Assignment
Logic

Ar-H3 6.70 - 6.75 d (J~1-2 Hz) 1H

meta-coupling to

H5; shielded by

ortho-OMe.

Ar-H5 6.60 - 6.65 dd (J~8, 2 Hz) 1H
ortho to Me,

meta to Ether.

Ar-H6 6.80 - 6.85 d (J~8 Hz) 1H

ortho to Ether

linkage

(deshielded).

Az-H3 4.85 - 4.95 m (Quintet-like) 1H

Deshielded by

Ar-O-;

characteristic

methine.

Az-H2/4 3.70 - 3.90 m (Complex) 2H

"Cis" to

substituent

(relative to

puckering).

Az-H2'/4' 3.50 - 3.65 m (Complex) 2H
"Trans" to

substituent.

-OMe 3.82 s 3H

Characteristic

aromatic

methoxy.

-Me 2.30 s 3H Aromatic methyl.

-NH 2.0 - 2.5 br s 1H

Exchangeable;

shift varies with

conc./temp.

Table 2: 13C NMR Spectral Assignment (100 MHz, CDCl₃)
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Carbon Type Shift (δ ppm) Assignment Note

Ar-C-O (Ipso) ~145.0 Attached to Azetidine-O.

Ar-C-OMe ~149.0 Attached to Methoxy.

Ar-C-Me ~130.0 Alkyl substituted.

Az-C3 72.0 - 74.0
Methine ether; diagnostic for

ring size.

Az-C2/4 52.0 - 54.0 Strained methylene carbons.

-OMe 56.0 Methoxy carbon.

-Me 21.0 Methyl carbon.

Part 2: Comparative Performance Analysis
Comparison A: Azetidine vs. Oxetane Analog
In medicinal chemistry, the switch from Azetidine (N) to Oxetane (O) is a common "scan" to

modulate basicity.
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Feature
Azetidine (AZ-OMe-

Me)

Oxetane Analog (3-

aryloxyoxetane)
Implication

Basicity (pKa) Basic (~11.0) Neutral

Azetidine requires salt

formation for solubility;

Oxetane does not.

H-Bonding
Donor (NH) &

Acceptor
Acceptor Only (O)

Azetidine offers an

extra vector for

receptor binding.

NMR: Ring H
Broad/Complex (N-

Inversion)
Sharper Multiplets

Oxetane spectra are

generally easier to

resolve at RT.

C3 Shift ~73 ppm ~75-78 ppm

Oxetane C3 is slightly

more deshielded due

to ring oxygen

electronegativity.

Comparison B: Free Base vs. Hydrochloride Salt
The most critical operational decision is whether to analyze the free base or the salt.

Free Base (CDCl₃): Often suffers from line broadening due to Nitrogen inversion and rapid

NH exchange.

HCl Salt (DMSO-d₆): Protonation locks the nitrogen inversion, often simplifying the AA'BB'

multiplet of the azetidine ring into clearer patterns, though coupling to the NH₂⁺ protons may

introduce new splitting.

Part 3: Experimental Protocols (Self-Validating
Systems)
Protocol 1: "Resolution-First" NMR Preparation
Objective: To obtain high-resolution spectra where azetidine ring coupling constants (

) can be calculated.
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Solvent Selection: Use DMSO-d₆ or CD₃OD rather than CDCl₃.

Reasoning: Polar solvents stabilize the zwitterionic character and reduce aggregation.

DMSO-d₆ is preferred to observe the NH proton (if non-exchanging).

Sample Concentration: Dissolve 5-10 mg of AZ-OMe-Me in 0.6 mL solvent.

Self-Check: If solution is cloudy, filter through a cotton plug. Suspended particles cause

magnetic field inhomogeneity (broad peaks).

Acquisition:

Set relaxation delay (

) to 5 seconds (longer than standard 1s).

Reasoning: Strained ring protons often have longer T1 relaxation times. Short delays lead

to inaccurate integration ratios between the aromatic and azetidine protons.

Protocol 2: Salt Formation for Stability Analysis
Objective: To confirm the integrity of the azetidine ring (susceptible to acid-catalyzed ring

opening).

Dissolve 10 mg AZ-OMe-Me in Et₂O (1 mL).

Add 1.1 eq of 2M HCl in Et₂O dropwise. White precipitate forms immediately.

Centrifuge and decant. Wash with Et₂O.

Dissolve solid in D₂O.

Validation: Check 1H NMR for the appearance of "ring-opened" signals (e.g., -CH₂-CH(OH)-

CH₂-NH-).

Pass Criteria: Azetidine ring protons remain at ~4.0-5.0 ppm.

Fail Criteria: Appearance of aliphatic multiplets at 1.8-2.0 ppm (indicative of propyl chain

from ring opening).
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Part 4: Visualization of Workflows
Diagram 1: Structural Logic & Competitor Comparison
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ABX System

Ether Linkage

Click to download full resolution via product page

Caption: Structural decomposition of AZ-OMe-Me and its relationship to the non-basic oxetane

bioisostere.

Diagram 2: NMR Solvent Decision Tree
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Start: AZ-OMe-Me Sample

Is sample Free Base or Salt?

Free Base HCl Salt

Solvent: CDCl3

Result: Broad Signals
(N-Inversion active)

Action: Cool to -40°C
or Switch Solvent

Solvent: DMSO-d6

Result: Sharp Signals
(Inversion Locked)

Click to download full resolution via product page

Caption: Decision matrix for selecting NMR conditions to minimize line broadening caused by

azetidine nitrogen dynamics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1395376#3-2-methoxy-4-methylphenoxy-azetidine-
nmr-spectral-analysis-and-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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